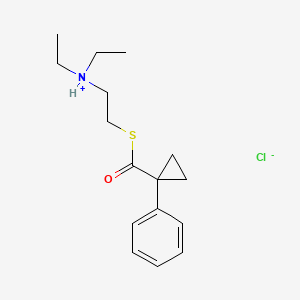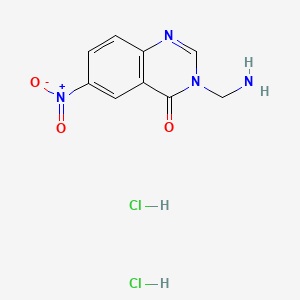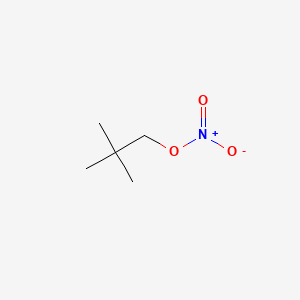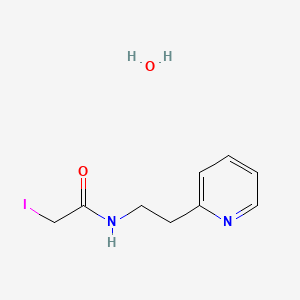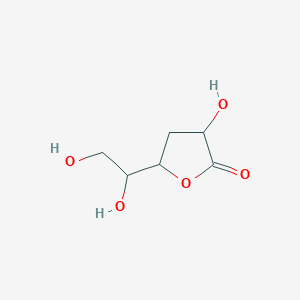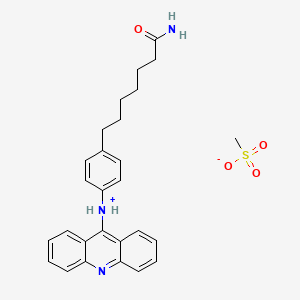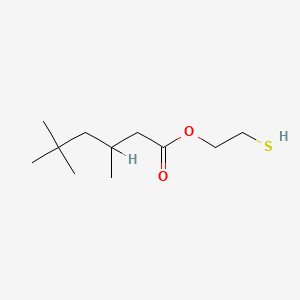
2-Mercaptoethyl 3,5,5-trimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptoethyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C11H22O2S. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in organic solvents such as ethanol and ether, and slightly soluble in water .
Vorbereitungsmethoden
The synthesis of 2-Mercaptoethyl 3,5,5-trimethylhexanoate typically involves organic synthesis techniques. One common method is the reaction between 3,5,5-trimethyl-2-mercaptohexanoic acid and an alcohol under specific reaction conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
2-Mercaptoethyl 3,5,5-trimethylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Wissenschaftliche Forschungsanwendungen
2-Mercaptoethyl 3,5,5-trimethylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2-Mercaptoethyl 3,5,5-trimethylhexanoate involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins and enzymes, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptoethyl 3,5,5-trimethylhexanoate can be compared with other similar compounds such as:
2-Mercaptoethyl hexanoate: Lacks the additional methyl groups, resulting in different physical and chemical properties.
3,5,5-Trimethylhexanoic acid: The parent acid form, which lacks the mercaptoethyl group.
2-Mercaptoethyl octanoate: Has a longer carbon chain, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and solubility characteristics.
Eigenschaften
CAS-Nummer |
67859-58-9 |
|---|---|
Molekularformel |
C11H22O2S |
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
2-sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C11H22O2S/c1-9(8-11(2,3)4)7-10(12)13-5-6-14/h9,14H,5-8H2,1-4H3 |
InChI-Schlüssel |
HCIZFLGIBDLOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OCCS)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


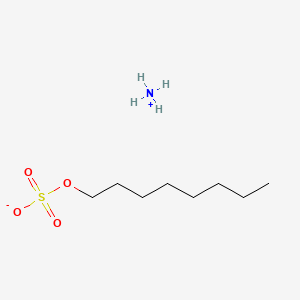
![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
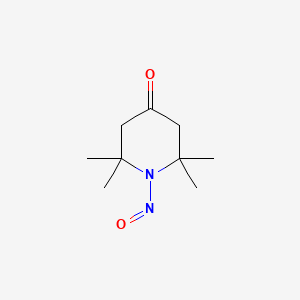
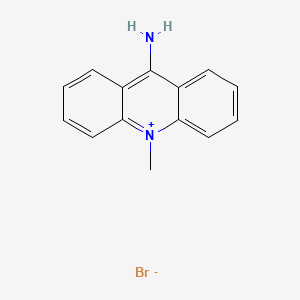
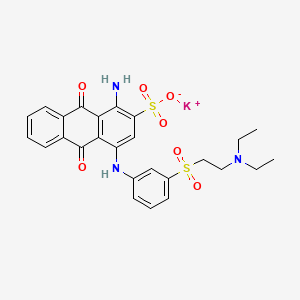
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
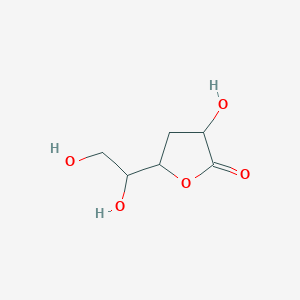
![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)
